molecular formula C11H15NO B3430334 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one CAS No. 82465-53-0

3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one

Cat. No.: B3430334
CAS No.: 82465-53-0
M. Wt: 177.24 g/mol
InChI Key: CAJFVHCPURUCOR-UHFFFAOYSA-N
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Description

Historical Context and Development of Pyridine-Containing Ketone Scaffolds in Research

The journey of pyridine (B92270) chemistry began in 1846 with its isolation from coal tar. google.com A significant milestone in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, first reported in 1881. organic-chemistry.org Over the decades, numerous synthetic methods have been developed to create functionalized pyridines. The preparation of pyridyl alkyl ketones, for instance, has been achieved through various means, including the reaction of pyridine carboxylic acid esters with acetic acid esters and the vapor-phase reaction of cyanopyridines with alkyl nitriles and water. google.com

The development of synthetic strategies for pyridyl ketones has been driven by their importance as intermediates in the preparation of more complex molecules with diverse biological activities. wikipedia.org For example, the Kröhnke pyridine synthesis provides a versatile method for generating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org

Rationale for Investigation of Novel Butanone Derivatives with Pyridine Moieties

The investigation into novel butanone derivatives featuring pyridine moieties is propelled by the quest for new bioactive molecules. nih.gov The combination of a pyridine ring and a butanone side chain offers a scaffold that can be readily modified to explore structure-activity relationships. The pyridine component can be substituted to modulate electronic properties and binding interactions, while the butanone portion allows for variations in steric bulk and lipophilicity. nih.govrsc.org

The 3-pyridyl ketone motif, in particular, is of interest due to its presence in various biologically active compounds. For example, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have shown potent antibacterial activity. nih.gov The rationale for exploring compounds like 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one lies in the potential for the unique steric and electronic properties of the tert-butyl group to confer novel biological activities or improved pharmacokinetic profiles.

Significance of this compound in Chemical Biology and Synthetic Endeavors

While specific research on the biological activities of this compound is not extensively documented, its structural components suggest potential significance. The pyridin-3-yl group is a known pharmacophore that can interact with various biological targets. nih.gov The tert-butyl ketone moiety introduces significant steric bulk, which can influence selectivity for certain enzymes or receptors and can also enhance metabolic stability by hindering enzymatic degradation.

From a synthetic perspective, this ketone is a valuable intermediate. The carbonyl group can be a handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. For instance, it can undergo reduction to the corresponding alcohol, conversion to an amine via reductive amination, or serve as a precursor for the formation of other heterocyclic rings. The synthesis of such pyridyl ketones can be approached through methods like the acylation of metalated pyridines or the addition of acyl radicals. youtube.com

Overview of Current Academic Research Trajectories for Related Molecular Scaffolds

Current research on pyridine-based molecular scaffolds is highly diverse and spans multiple disciplines. In medicinal chemistry, there is a strong focus on developing new anticancer, antibacterial, and antiviral agents incorporating the pyridine ring. nih.govnih.gov Between 2014 and 2023, 54 drugs containing a pyridine ring were approved by the US FDA, with a significant number targeting cancer and central nervous system disorders. google.comacs.org

Synthetic chemists are exploring novel, efficient, and environmentally friendly methods for the synthesis of functionalized pyridines. organic-chemistry.orgrsc.org This includes the use of photoredox catalysis and multicomponent reactions to build molecular complexity in a single step. acs.org Furthermore, the application of pyridine derivatives extends to materials science, where they are used in the development of polymers and ligands for catalysis. rsc.org The exploration of nitromethylene analogues of existing drugs with pyridine moieties continues to be an active area of research for identifying new biological activities. nih.gov

Data Tables

Table 1: Examples of Biologically Active Pyridine-Containing Compounds

Compound NameBiological ActivityReference
LinezolidAntibacterial nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivativesAntibacterial nih.gov
TolperisoneImproves blood circulation
OxyfedrineTreats coronary diseases
SitagliptinAntidiabetic agent

Table 2: Common Synthetic Methods for Pyridine Derivatives

Synthesis MethodDescriptionReference
Hantzsch Pyridine SynthesisCondensation of a β-ketoester with an aldehyde and ammonia. organic-chemistry.org
Kröhnke Pyridine SynthesisReaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org
Photoredox CatalysisUse of visible light to mediate the coupling of ketone derivatives. acs.org
Vapor-Phase SynthesisReaction of cyanopyridines with alkyl nitriles and water at high temperatures. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-1-pyridin-3-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15NO/c1-11(2,3)7-10(13)9-5-4-6-12-8-9/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJFVHCPURUCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281490
Record name 3,3-Dimethyl-1-(3-pyridinyl)-1-butanone
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Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82465-53-0
Record name 3,3-Dimethyl-1-(3-pyridinyl)-1-butanone
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Record name 3,3-Dimethyl-1-(3-pyridinyl)-1-butanone
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Record name 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one
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Synthetic Strategies and Methodologies for 3,3 Dimethyl 1 Pyridin 3 Yl Butan 1 One

Retrosynthetic Analysis of the Butanone Scaffold and Pyridine (B92270) Linkage

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one, the primary disconnection points are the bonds adjacent to the carbonyl group, which links the pyridine ring to the butanone scaffold.

Two main disconnection strategies emerge:

Disconnection of the Pyridine-Carbonyl Bond (C-C bond): This is the most common and logical approach. It breaks the bond between the C3 position of the pyridine ring and the carbonyl carbon. This strategy leads to a pyridin-3-yl synthon and a pivaloyl (3,3-dimethylbutanoyl) synthon.

The pyridin-3-yl synthon can act as a nucleophile (e.g., 3-pyridyl organometallic reagent like pyridin-3-yl-lithium or a 3-pyridyl Grignard reagent) or as an electrophile (e.g., 3-halopyridine).

The pivaloyl synthon typically acts as an electrophile (e.g., pivaloyl chloride, pivalic anhydride, or an ester derivative).

Disconnection of the Carbonyl-Alkyl Bond (C-C bond): This approach involves breaking the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This would lead to a 3-(halomethyl)pyridine derivative and a tert-butyl ketone synthon. While less common, this pathway could be explored under specific synthetic conditions.

These disconnections form the basis for the synthetic strategies discussed in the following sections, guiding the choice of precursors and reaction methodologies.

Classical Synthetic Routes to this compound and its Precursors

Classical synthesis relies on well-established reactions that have been fundamental to organic chemistry for decades. These methods often involve stoichiometric reagents and can be highly effective for constructing the target molecule or its key precursors.

Condensation Reactions and Variations

Condensation reactions are a cornerstone of classical synthesis, involving the combination of two or more molecules with the loss of a small molecule like water or an alcohol. While not always the most direct route to the final product, they are crucial for synthesizing the necessary pyridine precursors.

Hantzsch Pyridine Synthesis: A classical method for synthesizing substituted pyridine rings. This involves a multi-component condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. While not directly producing the target compound, it represents a fundamental strategy for constructing the core pyridine ring system from acyclic precursors.

From Unsaturated Aldehydes: A novel pathway for pyridine synthesis involves the condensation of gas-phase unsaturated aldehydes (like acrolein acetals) with ammonia over catalysts. rsc.org This method is effective for producing pyridine and 3-picoline, which are essential starting materials for further functionalization into the desired ketone. rsc.org

A summary of representative classical condensation strategies for pyridine precursors is provided below.

Reaction NameReactantsProduct TypeRelevance to Target Synthesis
Hantzsch SynthesisAldehyde, Ammonia, β-KetoesterDihydropyridine (oxidized to Pyridine)Fundamental method for building the core pyridine ring.
Acrolein CondensationAcrolein Acetal, AmmoniaPyridine, 3-PicolineProvides basic pyridine building blocks for further elaboration. rsc.org

Acylation and Related Methodologies

Acylation reactions are a direct method for forming the key carbon-carbon bond between the pyridine ring and the carbonyl group, as suggested by the primary retrosynthetic disconnection.

Friedel-Crafts Acylation: This classic reaction is generally not effective for pyridine. The nitrogen atom in the pyridine ring acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) to form a highly deactivated complex that is resistant to electrophilic attack.

Acylation of Organometallic Reagents: A more viable classical approach involves the reaction of a nucleophilic pyridine derivative with an electrophilic acylating agent. This is achieved by first preparing an organometallic compound of pyridine, such as 3-pyridyl-lithium or a 3-pyridyl Grignard reagent, from 3-halopyridines. This nucleophilic species can then react with an acylating agent like pivaloyl chloride or pivalic anhydride to form the desired ketone.

Acylation of Meldrum's Acid: A versatile method for preparing β-keto esters involves the acylation of Meldrum's acid. researchgate.net While this produces a β-keto ester rather than a simple ketone, the resulting product could potentially be modified through decarboxylation to yield the target butanone structure. The acylation can be performed using milder agents like acid imidazolides, which are generated in situ from the corresponding carboxylic acid. researchgate.net

The table below outlines key aspects of these classical acylation methods.

MethodPyridine PrecursorAcylating AgentGeneral ConditionsKey Challenge/Feature
Friedel-Crafts AcylationPyridinePivaloyl ChlorideLewis Acid (e.g., AlCl₃)Ineffective due to pyridine ring deactivation.
Organometallic Acylation3-Halopyridine (to form Grignard/Lithium reagent)Pivaloyl Chloride, Pivalic AnhydrideAnhydrous, inert atmosphere, low temperatures.Requires pre-formation of a highly reactive organometallic intermediate.
Meldrum's Acid AcylationN/APyridine-3-carboxylic acid imidazolide1,1'-Carbonyldiimidazole, followed by reaction with Meldrum's acid.Indirect route, produces a β-keto acid precursor that requires further steps. researchgate.net

Modern Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. These approaches offer significant advantages over classical routes by minimizing waste and enabling reactions under milder conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., involving pyridine derivatives)

Transition metal catalysis has revolutionized the synthesis of biaryl and aryl-ketone compounds, including those containing pyridine rings. researchgate.net Palladium- and copper-catalyzed cross-coupling reactions are particularly powerful for forming the C-C bond between the pyridine ring and the butanone moiety. researchgate.net

Common strategies include:

Suzuki Coupling: This involves the reaction of a pyridylboronic acid or ester with an acyl halide, catalyzed by a palladium complex. The reaction typically requires a base and is known for its tolerance of a wide range of functional groups.

Negishi Coupling: This reaction couples a pyridyl-organozinc reagent with an acyl chloride, also catalyzed by palladium or nickel complexes. Organozinc reagents are often highly reactive and can lead to excellent yields.

Carbonylative Coupling: An alternative approach involves a three-component reaction where a 3-halopyridine, a source of the tert-butyl group (e.g., tert-butylboronic acid), and carbon monoxide are coupled using a palladium catalyst. This builds the carbonyl group during the coupling process.

These modern methods provide highly efficient and regioselective pathways to the target molecule.

Coupling ReactionPyridine SubstrateCoupling PartnerCatalyst System (Example)
Suzuki Coupling3-Pyridylboronic acidPivaloyl chloridePd(OAc)₂, SPhos (ligand), Na₂CO₃ (base) researchgate.net
Negishi Coupling3-Iodopyridine (forms organozinc in situ)Pivaloyl chloridePd(PPh₃)₄
Stille Coupling3-(Tributylstannyl)pyridinePivaloyl chloridePdCl₂(PPh₃)₂

Organocatalytic Methods

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. While transition-metal catalysis is more established for cross-coupling reactions, organocatalysis offers complementary strategies, often focused on asymmetric synthesis or activating substrates through different mechanisms (e.g., iminium or enamine ion formation).

For the synthesis of this compound, direct organocatalytic C-H acylation of pyridine is a challenging but emerging field. Research in this area aims to directly functionalize the pyridine C-H bond without the need for pre-functionalization (e.g., halogenation). Such methods are of high interest due to their atom economy. researchgate.net For instance, a reaction could be envisioned where an organocatalyst activates a pyridine derivative, making it susceptible to nucleophilic attack by an enolate or its equivalent, although specific protocols for this exact transformation are still under development.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry, also known as sustainable chemistry, is a framework of principles aimed at reducing or eliminating the use and generation of hazardous substances in chemical product design, manufacture, and application. imist.majetir.org These principles encourage waste prevention, maximization of atom economy, and the use of safer solvents and catalysts. nih.govedu.krd The application of these principles to the synthesis of this compound seeks to enhance sustainability by minimizing environmental impact and improving process efficiency. journalijar.comjocpr.com

A primary goal of green chemistry is to reduce the use of auxiliary substances like organic solvents, which are often volatile, toxic, and contribute significantly to chemical waste. jetir.org Consequently, developing solvent-free (neat) reactions or utilizing water as a benign solvent are highly desirable strategies. imist.ma

Solvent-free, or solid-state, reactions can lead to improved yields, reduced reaction times, and easier product work-up. For pyridine derivatives, multicomponent reactions conducted under solvent-free conditions, sometimes with microwave irradiation, have proven effective. researchgate.net For instance, a one-pot synthesis of substituted quinazolinones, another class of N-heterocycles, demonstrated the highest yields under solvent-free microwave conditions compared to conventional heating with solvents. researchgate.net Similarly, a novel synthesis of pyridine-2-yl substituted ureas was developed as a solvent- and halide-free atom-economical process. rsc.org

Aqueous methodologies are also gaining traction. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. In the synthesis of certain pyridine derivatives, protic solvents like water were found to enhance the reaction yield. nih.gov The use of aqueous media can be particularly advantageous for reactions involving water-soluble starting materials or catalysts. imist.ma

Table 1: Comparison of Conventional vs. Green Solvents in Heterocyclic Synthesis
ParameterConventional Solvents (e.g., Toluene, DMF)Green Alternatives (e.g., Water, Solvent-Free)
Environmental ImpactOften toxic, volatile (VOCs), and difficult to dispose of.Benign (water) or no solvent waste (solvent-free). jetir.org
Reaction EfficiencyVariable; can require higher temperatures and longer times.Often faster reaction rates and higher yields, especially with microwave assistance. researchgate.net
Process SafetyFlammability and toxicity risks. jetir.orgReduced risk of fire and exposure to hazardous substances.
Work-up/PurificationCan be complex, requiring extraction and distillation.Simplified, often involving simple filtration. journalijar.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwikipedia.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing the generation of byproducts and waste. nih.govbuecher.de

Reactions with high atom economy are inherently more efficient and sustainable. jocpr.com Addition reactions, such as Diels-Alder reactions and catalytic hydrogenations, are prime examples of 100% atom economy as all reactant atoms are incorporated into the product. jocpr.comscranton.edu In contrast, substitution and elimination reactions often have lower atom economies due to the formation of stoichiometric byproducts. wikipedia.org

For the synthesis of this compound, a strategy with high atom economy might involve the direct addition of a pivaloyl precursor across a vinylpyridine derivative or a catalytic C-H activation/functionalization approach, which avoids the use of pre-functionalized starting materials and the generation of stoichiometric waste. A novel C-H functionalization of pyridine N-oxides to produce ureas exemplifies a highly atom-economical approach. rsc.org

Table 2: Hypothetical Atom Economy for a Synthetic Step
Reaction TypeGeneric EquationAtom Economy CalculationEfficiency
Addition ReactionA + B → C(MW of C) / (MW of A + MW of B) x 100%Typically 100% wikipedia.org
Substitution ReactionA-B + C → A-C + B(MW of A-C) / (MW of A-B + MW of C) x 100%<100%, as B is a byproduct. wikipedia.org

*MW = Molecular Weight

Enzymatic Transformations of Related Ketone and Pyridine Structures

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical methods. Enzymes operate under mild conditions (temperature, pH), are highly selective (chemo-, regio-, and stereoselective), and can significantly reduce waste. nih.gov

While specific enzymatic synthesis of this compound is not widely documented, transformations on related structures highlight the potential of this approach. For instance, pyridine synthases are enzymes that catalyze the formation of the pyridine ring in the biosynthesis of thiopeptide natural products. nih.govresearchgate.net These enzymes perform a complex series of reactions, including a formal [4+2] cycloaddition, to construct the heterocyclic core. nih.govresearchgate.net

Furthermore, enzymes such as "ene"-reductases (EREDs) have been utilized in non-natural, light-activated reactions to catalyze cross-couplings between aromatic compounds. acs.org Such enzymes could potentially be engineered to facilitate the coupling of pyridine and ketone precursors. Ketoreductases are another class of enzymes that could be applied for the stereoselective reduction of the carbonyl group in this compound to produce chiral alcohols, which are valuable pharmaceutical intermediates.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from a laboratory-scale reaction to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters for optimization include temperature, pressure, reaction time, catalyst loading, and solvent choice. journalijar.com

For the synthesis of pyridine derivatives, various studies have focused on optimizing reaction parameters to maximize yields. In one-pot methods for synthesizing polysubstituted pyridines, it was found that using a large excess of ammonium (B1175870) acetate (B1210297) in refluxing ethanol could facilitate spontaneous cyclodehydration, leading to excellent yields of up to 98% without the need for a strong acid catalyst. organic-chemistry.org The choice of catalyst is also critical; for example, in the synthesis of biologically active pyridines, different Ni(II) complexes showed varying catalytic performance, with optimization leading to conversions of up to 98% within one hour. researchgate.net

The systematic study of these variables allows for the development of a robust and scalable process. For example, when exploring a C-H functionalization reaction of pyridine N-oxides, researchers optimized the stoichiometry of the reactants and the amount of acid catalyst to achieve nearly full conversion of the starting material with minimal byproduct formation. researchgate.net Such optimization is crucial for developing a synthesis that is not only high-yielding but also meets the economic and environmental requirements of industrial production.

Table 3: Key Parameters for Optimization in Pyridine Synthesis
ParameterInfluence on ReactionOptimization Goal
TemperatureAffects reaction rate and selectivity. researchgate.netFind the lowest possible temperature for efficient conversion to minimize energy use. nih.gov
SolventInfluences solubility, reactivity, and product isolation. journalijar.comSelect a green, safe, and effective solvent or a solvent-free system. journalijar.comrsc.org
CatalystDetermines reaction pathway, rate, and selectivity. researchgate.netMinimize catalyst loading while maximizing turnover number and yield.
Reactant StoichiometryAffects conversion, yield, and byproduct formation. researchgate.netUse near-stoichiometric amounts to maximize atom economy and reduce waste.
Reaction TimeImpacts throughput and energy consumption. researchgate.netAchieve complete conversion in the shortest time possible.

Biological and Pharmacological Investigations of 3,3 Dimethyl 1 Pyridin 3 Yl Butan 1 One Excluding Clinical Data

In Vitro Biological Activity Profiling of 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one and its Analogs

While direct and extensive research on the biological activity of this compound is not widely available in published literature, significant insights can be drawn from the study of its structural analogs. The presence of the pyridine (B92270) ring and the ketone functional group are common features in a variety of biologically active compounds. Investigations into these related molecules provide a framework for understanding the potential pharmacological profile of this compound.

Enzyme Inhibition Studies (e.g., specific metabolic enzymes, hydrolases)

Research into analogs of this compound suggests potential interactions with various enzyme systems. For instance, compounds featuring a pyridin-3-yl moiety have been explored as enzyme inhibitors. A study on aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, which included pyridin-3-yl derivatives, demonstrated inhibitory activity against fatty acid amide hydrolase (FAAH), a serine hydrolase. In this study, the replacement of a phenyl ring with a pyridin-3-yl or a methylated pyridin-3-yl heterocycle resulted in a significant increase in activity, with some pyridine-containing compounds being about 10-fold more active than their phenyl counterparts. This suggests that the electron-withdrawing nature of the pyridine ring may enhance the inhibitory potency.

Furthermore, the metabolism of structurally related compounds can provide clues about potential enzyme interactions. For example, the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which shares the 1-(3-pyridyl)-1-butanone core structure, is known to be metabolized by cytochrome P450 (CYP) enzymes. Studies have shown that arylalkynes, as suicide inhibitors of CYP enzymes, can inhibit the tumorigenesis induced by NNK, highlighting the role of these enzymes in the bioactivation of such compounds. While this does not directly demonstrate inhibition by this compound, it points to the possibility of its interaction with CYP enzymes.

General enzyme inhibition assays are crucial in determining the potential of a compound to modulate enzyme activity. These assays can identify competitive, non-competitive, or irreversible inhibitors, providing valuable information for drug development. For instance, the inhibition of acetylcholinesterase (AChE) by various compounds, including those with piperidine derivatives, is a key strategy in the treatment of Alzheimer's disease. nih.gov

Table 1: Enzyme Inhibition by Analogs of this compound

Analog ClassTarget EnzymeKey Findings
Aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates (with pyridin-3-yl)Fatty Acid Amide Hydrolase (FAAH)Pyridin-3-yl analogs showed significantly increased inhibitory activity compared to phenyl derivatives.
Arylalkynes (structurally related to NNK inhibitors)Cytochrome P450 (CYP) EnzymesAct as suicide inhibitors, preventing the metabolic activation of pro-carcinogens like NNK.

Receptor Binding Assays (e.g., G-protein coupled receptors, ligand-gated ion channels)

The pyridine moiety is a key structural feature in many compounds that interact with various receptors. Ligand-gated ion channels (LGICs), such as nicotinic acetylcholine (B1216132) receptors (nAChRs), are prominent targets for pyridine-containing molecules. Neonicotinoid insecticides, for example, exert their effects by acting on nAChRs. nih.gov Research on nitromethylene analogs of imidacloprid, which have a pyridine ring, has demonstrated their affinity for housefly nAChRs, with some analogs showing high receptor affinity (Ki=0.39 nM). nih.govresearchgate.net This suggests that this compound and its analogs could potentially interact with nAChRs or other LGICs.

G protein-coupled receptors (GPCRs) represent another major class of receptors that could be targeted by pyridine-containing compounds. The vast diversity of GPCRs and their involvement in numerous physiological processes make them attractive targets for drug discovery. The interaction of ligands with GPCRs can be modulated by the formation of receptor heteromers, which can alter the pharmacological properties of the ligands. The study of GPCRs often involves assessing downstream signaling events, such as changes in cAMP levels or β-arrestin recruitment. nih.govnih.gov

Table 2: Receptor Binding Profile of Analogs

Analog ClassReceptor TargetObserved Activity
Nitromethylene analogs of imidaclopridNicotinic Acetylcholine Receptors (nAChRs)High receptor affinity in insects.
General pyridine-containing compoundsG-Protein Coupled Receptors (GPCRs)Potential for interaction, modulation of signaling pathways.

Cell-Based Assays (e.g., cell viability, reporter gene assays, cellular pathway modulation in non-human cells)

Cell-based assays are instrumental in evaluating the biological effects of a compound on cellular functions. Studies on imidazo[4,5-b]pyridines, which are structurally related to the target compound, have shown antiproliferative activity against various human cancer cell lines. For instance, certain amidino-substituted imidazo[4,5-b]pyridines displayed strong and selective activity against colon carcinoma cells, with IC50 values in the sub-micromolar range. mdpi.com This highlights the potential of the pyridine scaffold in the development of anticancer agents.

Antimicrobial and Antifungal Activity Assessment in Culture Models

A significant body of research points to the antimicrobial and antifungal potential of pyridine derivatives. A study on the synthesis of novel 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime esters, a very close derivative of the target compound, was conducted to evaluate their antifungal activity. researchgate.net

Furthermore, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit strong antibacterial activity against several Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid. nih.gov Some of these compounds also demonstrated significant antibiofilm activity at concentrations lower than their MICs. nih.gov

The antimicrobial activity of pyridine derivatives has been documented against a range of pathogens. For instance, certain 3-cyanopyridine derivatives have shown promising activity against E. coli, with MIC values as low as 3.91 µg/mL. researchgate.net Similarly, other studies have reported the antibacterial and antifungal properties of various pyridine-containing compounds against strains like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. mdpi.comnih.gov

Table 3: Antimicrobial and Antifungal Activity of Analogs

Analog/DerivativeOrganismActivity (MIC/MBIC)
3-(Pyridine-3-yl)-2-oxazolidinonesGram-positive bacteria (e.g., S. aureus, S. pneumoniae)Strong antibacterial activity, comparable to linezolid. nih.gov
S. pneumoniaeMBIC = 0.5 µg/ml (for compound 21d). nih.gov
3-Cyanopyridine derivativesE. coliMIC = 3.91 µg/mL (for compounds 3d and 3e). researchgate.net
Imidazo[1,2-a]pyridin-3-aminesS. aureus (including MRSA)MIC = 3.91 µg/mL. nih.gov

In Vivo Preclinical Efficacy Studies in Non-Human Models (e.g., rodent models, zebrafish)

While no in vivo preclinical efficacy studies have been specifically reported for this compound, the use of non-human models such as rodents and zebrafish is a standard approach for evaluating the in vivo effects of new chemical entities. researchgate.netsemanticscholar.orgnih.govnih.govnih.govmdpi.comnih.gov

Exploration of Specific Biological Pathways

Zebrafish have emerged as a valuable model for studying various biological pathways due to their genetic homology with humans, rapid development, and optical transparency, which allows for real-time imaging of organ development and disease processes. nih.govnih.gov They are used to model metabolic disorders, for toxicology assessments, and in drug discovery. mdpi.comnih.govnih.gov For instance, zebrafish models have been employed to study the effects of chemical exposure on developmental pathways and to screen for compounds with anti-obesity or anxiolytic activities. nih.govnih.gov

Rodent models, such as mice and rats, are extensively used in preclinical research to evaluate the efficacy and safety of drug candidates. researchgate.netnih.govnih.govmdpi.comnih.gov These models are crucial for studying complex diseases and for providing data on pharmacokinetics and toxicology before a compound can be considered for human trials. semanticscholar.orgnih.gov For example, rodent models are used to test the efficacy of new cancer chemoprevention drugs and to evaluate the in vivo activity of antimalarial compounds. researchgate.netnih.gov

Phenotypic Screening in Model Organisms

Phenotypic screening in whole organisms provides a powerful approach to identify novel bioactive compounds and elucidate their biological functions in a complex physiological environment. While specific phenotypic screening data for this compound is not extensively documented in publicly available literature, the use of model organisms such as zebrafish (Danio rerio) and fruit flies (Drosophila melanogaster) is a well-established strategy for assessing the biological effects of small molecules, including pyridine derivatives. nih.govoaepublish.comnih.gov

Zebrafish embryos are particularly advantageous for medium- to high-throughput screening due to their rapid external development, optical transparency, and the high degree of genetic homology with mammals. oaepublish.commdpi.com This allows for the direct observation of developmental processes and the identification of compound-induced phenotypes, such as cardiotoxicity, neurotoxicity, or defects in organogenesis. nih.govnih.gov For instance, a study on novel pyridyl-oxazole carboxamides utilized zebrafish embryos to assess acute toxicity, observing malformations like delayed yolk sac resorption, shortened body length, and pericardial edema at specific concentrations. nih.gov Such assays could be readily applied to this compound to rapidly assess its potential toxicity and identify any specific biological activities.

Similarly, Drosophila melanogaster serves as a valuable in vivo model for large-scale chemical screening, particularly in the context of cancer drug discovery. nih.gov By using genetically engineered flies that model human diseases, researchers can assess the ability of compounds to rescue or modify disease-related phenotypes. nih.gov Given that pyridine-containing compounds have been investigated for their anticancer properties, a Drosophila-based screen could reveal potential anti-tumorigenic effects of this compound.

The following table illustrates the types of phenotypic endpoints that could be assessed for this compound in these model organisms.

Model OrganismPotential Phenotypic EndpointsRationale
Zebrafish (Danio rerio) Mortality, Hatching Rate, Malformations (e.g., cardiac edema, spinal curvature, craniofacial defects), Behavioral Changes (e.g., altered touch response, swimming behavior)Rapid assessment of developmental toxicity and potential effects on various organ systems. oaepublish.comnih.govnih.gov
Fruit Fly (Drosophila melanogaster) Rescue of disease-related phenotypes (e.g., tumor growth in cancer models), Developmental Lethality, Behavioral Abnormalities (e.g., climbing assays, circadian rhythm disruption)Evaluation of compound efficacy in a whole-organism disease model and assessment of systemic toxicity. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound, SAR studies would involve systematically altering the pyridine ring, the butanone chain, and the dimethyl group to understand their respective contributions to the compound's biological effects.

Impact of Pyridine Ring Modifications on Biological Activity

Replacing the pyridine ring with other aromatic systems or modifying its substituents can alter a compound's potency, selectivity, and pharmacokinetic properties. For example, in a series of Bcr-Abl inhibitors, the presence of a pyridin-3-yl pyrimidine scaffold was found to be crucial for activity, and modifications with different substituents on an associated aniline ring led to significant changes in inhibitory potency. nih.govresearchgate.net Specifically, the introduction of halogen atoms on the aniline ring was found to be important for biological activity. nih.govresearchgate.net

Furthermore, studies on pyridine derivatives as antiproliferative agents have shown that the presence and position of substituents like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance activity, while bulky groups or halogens may decrease it. nih.govnih.gov

The following table illustrates potential modifications to the pyridine ring of this compound and their predicted impact on biological activity based on general SAR principles.

Modification to Pyridine RingPredicted Impact on ActivityRationale
Positional Isomers (e.g., pyridin-2-yl, pyridin-4-yl) Altered potency and selectivityThe position of the nitrogen atom affects the molecule's dipole moment and its ability to form key hydrogen bonds with a target protein.
Substitution with Electron-Donating Groups (e.g., -OCH3, -NH2) May enhance activityCan increase electron density and potentially improve binding interactions. nih.govnih.gov
Substitution with Electron-Withdrawing Groups (e.g., -Cl, -CF3) Variable; may increase or decrease activityCan alter the pKa of the pyridine nitrogen and influence metabolic stability. nih.gov
Replacement with other Heterocycles (e.g., pyrimidine, pyrazine) Potential for improved properties (scaffold hopping)Can lead to novel intellectual property, altered binding modes, and improved metabolic profiles. nih.govrsc.orgresearchgate.net

Influence of Butanone Chain Substitutions on Biological Activity

The butanone chain in this compound provides a linker between the pyridine ring and the dimethyl group, and its length, rigidity, and substitution pattern can influence how the molecule fits into a binding pocket. Modifications to this chain can affect the compound's conformational flexibility and its interactions with the target.

Alterations to the butanone chain could include changing its length, introducing unsaturation (double or triple bonds) to constrain the conformation, or adding functional groups that can form additional interactions with a biological target.

The table below outlines potential modifications to the butanone chain and their hypothetical effects on biological activity.

Modification to Butanone ChainPredicted Impact on ActivityRationale
Chain Length Variation (e.g., propanone, pentanone) May alter potencyOptimizing the distance between the pyridine ring and the dimethyl group to better fit the target's binding site.
Introduction of Unsaturation (e.g., butenone) Increased rigidity; potential for altered activityA more rigid structure can lead to higher binding affinity if the conformation is optimal for the target.
Addition of Functional Groups (e.g., hydroxyl, amino) Potential for new binding interactionsIntroduction of hydrogen bond donors or acceptors could lead to increased potency.

Role of the Dimethyl Group in Receptor Interaction or Enzyme Binding

The tert-butyl group, which is structurally similar to the 3,3-dimethylbutanoyl moiety, is a common motif in medicinal chemistry. However, it can sometimes be associated with metabolic liabilities. researchgate.net Bioisosteric replacement of a tert-butyl group with other groups of similar size and shape is a common strategy to improve pharmacokinetic properties while maintaining or improving biological activity. enamine.netnih.govcambridgemedchemconsulting.com Examples of bioisosteres for the tert-butyl group include cyclopropyl, cyclobutyl, and trifluoromethylcyclopropyl groups. enamine.netnih.gov

Pharmacophore modeling studies of some enzyme inhibitors have highlighted the importance of hydrophobic groups for activity. nih.gov The dimethyl group in this compound likely serves as a key hydrophobic feature that contributes to its binding affinity for a biological target.

The following table presents potential bioisosteric replacements for the dimethyl group and their expected influence on the compound's properties.

Bioisosteric Replacement of Dimethyl GroupPredicted Impact on PropertiesRationale
Cyclopropyl or Cyclobutyl Maintained or improved activity; altered lipophilicityThese cyclic groups can mimic the steric bulk of the dimethyl group while potentially improving metabolic stability. enamine.net
Trifluoromethylcyclopropyl Potentially enhanced metabolic stabilityThe trifluoromethyl group can block sites of metabolism. nih.gov
Isopropyl Slightly decreased bulk; may mitigate metabolic liabilitiesA less bulky hydrophobic group that could still occupy a hydrophobic pocket. researchgate.net

Development of Focused Libraries for SAR Elucidation and Scaffold Hopping

The systematic exploration of SAR often involves the design and synthesis of focused chemical libraries. nih.govrsc.orgnih.gov A focused library for this compound would consist of a series of analogs where specific parts of the molecule are systematically varied. This allows for a comprehensive evaluation of the chemical space around the initial hit and can lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

Scaffold hopping is a computational or synthetic strategy used to identify novel chemical scaffolds that can mimic the biological activity of a known active compound. nih.govrsc.orgresearchgate.net This approach is particularly useful for discovering compounds with new intellectual property, improved pharmacokinetic profiles, or different side-effect profiles. A common example of scaffold hopping is the replacement of a phenyl ring with a pyridine ring. nih.govresearchgate.net This substitution can increase metabolic stability and introduce a hydrogen bond acceptor, potentially leading to improved biological activity. nih.govresearchgate.net

For this compound, a scaffold hopping approach could involve replacing the pyridine ring with other heterocycles or replacing the entire pyridinyl-ketone substructure with a different chemical entity that maintains the key pharmacophoric features required for biological activity.

The development of focused libraries and the application of scaffold hopping are powerful tools in drug discovery that can accelerate the optimization of lead compounds like this compound.

Mechanistic Elucidation of 3,3 Dimethyl 1 Pyridin 3 Yl Butan 1 One Interactions

Biochemical Mechanism of Action Investigations

Kinetic Studies of Enzyme Inhibition

There is no available information from kinetic studies to characterize the potential inhibitory effects of 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one on any enzyme.

Allosteric Modulation versus Orthosteric Binding

No studies have been published that investigate the binding site or mode of interaction for this compound on any protein target, and therefore it is unknown whether it would act as an allosteric modulator or an orthosteric ligand.

Cellular Mechanism of Action Studies (e.g., in non-human cells)

Intracellular Target Identification and Validation

The specific intracellular molecular targets of this compound have not been identified or validated in any published research.

Signaling Pathway Analysis

There are no available studies analyzing the impact of this compound on any intracellular signaling pathways.

Subcellular Localization Studies

Information regarding the subcellular localization of this compound within cells is not available in the current body of scientific literature.

Further research is required to determine the biological activities and potential mechanisms of action for this specific compound.

Molecular Interaction Profiling

The molecular interaction profile of a compound provides a detailed picture of its binding to a target, including the affinity, kinetics, and thermodynamics of the interaction, as well as the specific atomic contacts. This is typically achieved through a combination of biophysical and structural biology techniques.

Biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing the binding kinetics and thermodynamics of a ligand-target interaction in a label-free manner. malvernpanalytical.comnih.gov

Surface Plasmon Resonance (SPR) measures the change in refractive index at the surface of a sensor chip as a ligand in solution flows over an immobilized target, or vice versa. This allows for the real-time determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The equilibrium dissociation constant (Kₑ), a measure of binding affinity, can then be calculated as the ratio of kₑ/kₐ. youtube.comresearchgate.net For example, in studies of small molecule inhibitors binding to protein targets like galectin-1, SPR has been used to determine kinetic Kₑ values, which were found to be in the nanomolar range for some compounds. mdpi.com While specific SPR data for this compound is not available, it is a standard method that would be employed to characterize its interaction with a putative protein target.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. wikipedia.org A solution of the ligand is titrated into a solution of the target molecule, and the heat change for each injection is measured. malvernpanalytical.com This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of the interaction (n). harvard.edu The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated. The precision of ITC instruments allows for the reliable determination of these parameters, which are critical for understanding the driving forces of the binding event. nih.gov For instance, the binding of acetazolamide (B1664987) to carbonic anhydrase II has been well-characterized by ITC, serving as a benchmark for the technique. nih.gov

For pyridine-containing compounds, which are prevalent in drug discovery, these techniques are routinely used to establish structure-activity relationships (SAR). For example, studies on pyridine (B92270) analogues have demonstrated a wide range of binding affinities (Ki values from 0.055 to 0.69 nM) for neuronal nicotinic acetylcholine (B1216132) receptors, highlighting the sensitivity of binding to substitutions on the pyridine ring. nih.gov

A hypothetical kinetic analysis for a compound like this compound interacting with a target could yield data as presented in the interactive table below.

ParameterValueUnit
kₐ (kₒₙ)1.5 x 10⁵M⁻¹s⁻¹
kₑ (kₒff)5.0 x 10⁻⁴s⁻¹
Kₑ3.3nM
ΔH-10.5kcal/mol
-TΔS-2.0kcal/mol
ΔG-12.5kcal/mol
Stoichiometry (n)1.1
This table represents hypothetical data for illustrative purposes and is not based on experimental results for this compound.

To visualize the binding at an atomic level, structural biology techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

X-ray Crystallography can provide a high-resolution, three-dimensional structure of a compound bound to its target protein. nih.gov This requires the successful co-crystallization of the ligand-protein complex. The resulting electron density map reveals the precise orientation of the compound in the binding pocket and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. youtube.com For example, X-ray crystal structures of inhibitors bound to enzymes like cytochrome P450 1B1 (CYP1B1), a potential target for pyridine-containing compounds, have been instrumental in understanding their mechanism of inhibition and in guiding the design of more potent and selective inhibitors. nih.govnih.gov The structure of a related pyridine derivative in complex with a target would reveal the key amino acid residues involved in binding and the role of the pyridinyl nitrogen and the ketone oxygen in coordinating with the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on both structure and dynamics. nih.gov Chemical shift perturbation (CSP) mapping, where changes in the chemical shifts of the protein's or ligand's NMR signals upon complex formation are monitored, can identify the binding interface. nih.gov Transferred Nuclear Overhauser Effect (trNOE) experiments can be used to determine the conformation of the bound ligand. For pyridine-containing molecules, NMR can also provide insights into the electronic environment of the pyridine ring upon binding. pw.edu.pl For instance, studies on oxoiron(IV) complexes with pyridine-containing ligands have shown that the NMR chemical shifts of the pyridine protons are highly sensitive to their orientation relative to the metal center, providing valuable electronic structure information. nsf.gov

The structural data obtained from these techniques are crucial for structure-based drug design. For example, the discovery of novel inhibitors for enzymes like PYCR1 has been successfully guided by a fragment-based approach using X-ray crystallography as the primary screening method. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 3,3 Dimethyl 1 Pyridin 3 Yl Butan 1 One

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels, which in turn dictate the molecule's geometry, reactivity, and spectroscopic properties.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Rotation around single bonds can lead to various conformers, each with a different energy level. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers between them. For a molecule like 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one, with a flexible butyl chain, this analysis is crucial.

A typical approach involves systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step. This process generates a potential energy surface (PES). The results of such an analysis would reveal the preferred spatial arrangement of the bulky tert-butyl group relative to the pyridinyl ketone moiety. Studies on similarly flexible molecules have shown that identifying the lowest-energy conformer is critical, as it often represents the most populated state of the molecule and can be a key factor in its biological activity. For instance, the difference in energy between various conformers can determine which shape of the molecule is more likely to bind to a biological target.

Table 1: Illustrative Conformational Energy Data for a Flexible Molecule This table illustrates the type of data generated from a conformational analysis. The values are hypothetical for this compound.

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum) 178.5°0.0075.3
2 -65.2°1.2515.1
3 68.9°1.359.6

Electrostatic Potential Surface and Molecular Orbitals

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting a molecule's reactivity and intermolecular interactions. It maps the electrostatic potential onto the electron density surface, with colors indicating different charge distributions. Typically, red areas signify regions of negative potential (electron-rich), often associated with lone pairs on heteroatoms like the nitrogen in the pyridine (B92270) ring and the oxygen of the carbonyl group. Blue areas represent positive potential (electron-poor), usually found around hydrogen atoms. The MEP surface for this compound would highlight the nitrogen and oxygen atoms as likely sites for electrophilic attack or hydrogen bond acceptance.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also fundamental. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. For a pyridine derivative, the HOMO is often localized on the pyridine ring, while the LUMO may be distributed over the carbonyl group and the ring.

Table 2: Illustrative Quantum Chemical Descriptors This table shows typical data obtained from QM calculations for a molecule analogous to this compound. The values are for illustrative purposes.

ParameterValueInterpretation
HOMO Energy -6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy -1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 5.3 eVIndicates high kinetic stability and low reactivity
Dipole Moment 2.8 DReflects the molecule's overall polarity

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

Binding Site Prediction and Ligand-Protein Interactions

Before docking can be performed, a potential biological target must be identified. Pyridine-containing compounds are known to interact with a wide range of proteins, including kinases and various enzymes. Once a target protein structure is obtained (usually from a database like the Protein Data Bank), docking simulations can be performed.

The simulation places the ligand, this compound, into the protein's binding site in multiple possible conformations and orientations. A scoring function then estimates the binding affinity for each pose. The results would detail the specific interactions, such as hydrogen bonds (e.g., between the pyridine nitrogen or carbonyl oxygen and amino acid residues), hydrophobic interactions (involving the tert-butyl group and phenyl ring), and pi-stacking (with the pyridine ring). Predicting these interactions is a key step in understanding the basis of a compound's biological activity.

Table 3: Illustrative Molecular Docking Results for a Pyridine Derivative with a Kinase Target This table exemplifies the kind of data derived from a molecular docking study. The interactions are hypothetical for this compound.

Interacting Residue (Protein)Atom/Group (Ligand)Interaction TypeDistance (Å)
Glu121 Pyridine NitrogenHydrogen Bond2.9
Leu75 tert-Butyl GroupHydrophobic3.8
Phe180 Pyridine RingPi-Pi Stacking4.2
Val83 Carbonyl OxygenHydrogen Bond3.1

Virtual Screening of Analog Libraries

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound, a virtual screening campaign could be launched to find related, potentially more potent, analogs.

An analog library would be created by making small, systematic chemical modifications to the parent structure. For instance, the position of the nitrogen in the pyridine ring could be changed, different substituents could be added to the ring, or the tert-butyl group could be replaced with other alkyl or aryl groups. This library of virtual compounds would then be docked into the same biological target. The top-scoring molecules from this screen would be prioritized for synthesis and biological testing, accelerating the drug discovery process.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

An MD simulation would typically start with the best-docked pose of this compound in its protein target, solvated in a water box with ions to mimic physiological conditions. The simulation, often running for nanoseconds to microseconds, would reveal the stability of the binding pose. Key analyses from an MD trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over time. A stable RMSD suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

These simulations provide crucial insights into the thermodynamics and kinetics of the ligand-receptor interaction, which are not captured by docking alone. They can confirm the stability of predicted binding modes and reveal conformational changes in the protein induced by the ligand.

Conformational Stability in Solvent and Protein Environments

There are no specific studies available that have investigated the conformational stability of this compound in either solvent or protein environments. Such studies would typically involve quantum mechanics calculations or molecular dynamics simulations to identify low-energy conformations and the barriers to their interconversion. For a related compound, 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one, a theoretical study has suggested the existence of syn and anti conformers based on the orientation of the pyridine nitrogen relative to the ketone oxygen, with the anti conformer being energetically favored. However, this information is for a structural isomer and cannot be directly extrapolated to this compound.

Binding Free Energy Calculations

No published research has reported the calculation of binding free energies for this compound with any biological target. Methods such as Free Energy Perturbation (FEP), and Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) are standard computational techniques for these predictions, but have not been applied to this specific compound in available literature.

In Silico Prediction of ADMET Properties (Excluding Human Clinical Context)

A search of prominent in silico ADMET prediction platforms and scientific literature yielded no specific data for this compound. While numerous computational tools exist for predicting ADMET properties, the results for this particular compound have not been publicly disclosed or published. researchgate.netroyalsocietypublishing.org

Permeability and Solubility Predictions

Specific predicted values for the permeability and aqueous solubility of this compound are not available in the reviewed literature and databases.

Metabolic Hot Spot Prediction (theoretical)

There are no theoretical studies identifying the likely sites of metabolism, or "metabolic hot spots," on the this compound molecule. Such predictions are crucial for understanding the metabolic fate of a compound. nih.gov

Analytical and Spectroscopic Characterization Methods for 3,3 Dimethyl 1 Pyridin 3 Yl Butan 1 One Beyond Basic Identification Data

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating 3,3-dimethyl-1-(pyridin-3-yl)butan-1-one from impurities, and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile compounds. For this compound, a reversed-phase HPLC method would be the most probable approach. Method development would involve a systematic investigation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.

A typical HPLC method for a pyridine (B92270) ketone derivative might utilize a C18 column, which is a common choice for separating moderately polar compounds. auroraprosci.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of any potential impurities with differing polarities. UV detection would be suitable, given the presence of the pyridine chromophore, likely at a wavelength around 260 nm.

Method validation would be performed in accordance with ICH guidelines to ensure the method is fit for its intended purpose. Key validation parameters would include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a given range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

This table presents a hypothetical HPLC method for illustrative purposes, as specific validated methods for this compound are not publicly available.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar ketone group, GC analysis could be applicable for its volatile derivatives or for the analysis of any volatile impurities. For instance, if the ketone is reduced to an alcohol and then derivatized to a more volatile silyl (B83357) ether, GC analysis would be feasible.

A GC-MS (Gas Chromatography-Mass Spectrometry) method would be particularly useful, providing both retention time information for separation and mass spectral data for identification. researchgate.netnih.gov A common stationary phase for such an analysis would be a mid-polarity column, such as one containing 5% phenyl-polysiloxane.

Table 2: Hypothetical GC-MS Parameters for a Volatile Derivative of this compound

ParameterValue
Column 5% Phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

This table provides a hypothetical GC-MS method for a derivatized form of the compound for illustrative purposes.

Should this compound be derivatized to a chiral compound, for instance through the reduction of the ketone to a chiral alcohol, Supercritical Fluid Chromatography (SFC) would be an excellent technique for enantiomeric separation. SFC often provides faster separations and uses less organic solvent compared to HPLC.

Chiral stationary phases (CSPs) are essential for enantiomeric separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. rsc.org The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as an alcohol.

The development of an SFC method would involve screening different chiral columns and modifiers to achieve baseline separation of the enantiomers.

Spectroscopic Methods for Structural Elucidation of Metabolites or Derivatives

Spectroscopic techniques are vital for the structural elucidation of metabolites and other derivatives of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. While 1D NMR (¹H and ¹³C) provides basic structural information, advanced 2D NMR techniques are often necessary for the unambiguous assignment of complex structures, such as those of metabolites.

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

These techniques would be invaluable in identifying the position of metabolic modifications, such as hydroxylation on the pyridine ring or alkyl chain. For instance, the metabolism of pyridine-containing compounds often involves oxidation of the pyridine ring. nih.govwikipedia.org

Solid-state NMR could be employed to study the compound if it were to be formulated as part of a complex, providing information on its conformation and interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) is a key technique for metabolite identification due to its ability to provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. When coupled with liquid chromatography (LC-HRMS), it allows for the separation and identification of metabolites in complex biological matrices.

In a typical in vitro metabolism study, this compound would be incubated with liver microsomes, and the resulting mixture would be analyzed by LC-HRMS. The accurate mass data would be used to propose potential elemental compositions for any observed metabolites. Common metabolic transformations for pyridine-containing compounds include N-oxidation and hydroxylation. wikipedia.org

Tandem mass spectrometry (MS/MS) experiments would then be performed on the potential metabolite ions. The fragmentation patterns obtained would be compared to that of the parent compound to pinpoint the site of metabolic modification.

Table 3: Potential Metabolites of this compound and their Expected Mass Changes

Metabolic ReactionMass ChangeExpected Molecular Formula of Metabolite
N-Oxidation+16C₁₁H₁₅NO₂
Hydroxylation+16C₁₁H₁₅NO₂
Glucuronidation+176C₁₇H₂₃NO₇

This table illustrates potential metabolic transformations and is not based on experimental data for this specific compound.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis or Solid-State Forms

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. While a dedicated conformational analysis for this specific compound is not extensively published, a detailed interpretation of its expected spectra can be constructed from data on its constituent functional groups: the pyridine ring, the ketone, and the tert-butyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups due to their characteristic absorption bands. amazonaws.com In this compound, the most prominent feature in the mid-IR spectrum is expected to be the strong absorption band from the carbonyl (C=O) group stretching vibration, typically observed in the 1680-1720 cm⁻¹ region for aryl ketones. The conjugation with the pyridine ring may shift this frequency slightly.

The pyridine moiety exhibits a series of characteristic ring stretching and bending vibrations. aps.org Vibrations corresponding to C-C and C-N stretching within the aromatic ring are expected in the 1400-1600 cm⁻¹ range. C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹. scifiniti.com

The aliphatic part of the molecule, the neopentyl group (tert-butyl), also produces distinct signals. Asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups are anticipated in the 2850-2970 cm⁻¹ region. scifiniti.com Bending vibrations for these groups, including scissoring and rocking modes, would be found in the 1340-1470 cm⁻¹ range. scifiniti.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The pyridine ring vibrations are strongly Raman active. aps.org The symmetric "ring breathing" mode of the pyridine ring is a particularly strong and characteristic Raman band, often appearing near 1000-1040 cm⁻¹. westmont.edu The carbonyl stretch is also observable in Raman spectra, though typically weaker than in the IR. scifiniti.com

The tert-butyl group's symmetric C-C stretching and deformation modes are also expected to be visible. The analysis of band shapes, intensities, and slight frequency shifts in both IR and Raman spectra under different conditions (e.g., solid state vs. solution) could reveal information about intermolecular interactions, crystal packing, or the presence of different solid-state forms (polymorphs). researchgate.net

Expected Vibrational Frequencies: The following table summarizes the expected key vibrational modes for this compound based on analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman) Reference
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100Medium-WeakMedium aps.orgscifiniti.com
C-H Stretch (Aliphatic)tert-Butyl2850 - 2970StrongStrong scifiniti.com
C=O StretchKetone1680 - 1720StrongMedium scifiniti.comresearchgate.net
C=C, C=N Ring StretchPyridine Ring1400 - 1600Strong-MediumStrong aps.org
CH₃ Bendingtert-Butyl1340 - 1470MediumMedium scifiniti.com
Ring BreathingPyridine Ring1000 - 1040WeakStrong westmont.edu

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS for biological matrices in non-human studies)

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the detection and quantification of compounds in complex biological matrices. amazonaws.comnih.gov For non-human studies involving this compound, such as analyzing its concentration in rat plasma or urine, a validated LC-MS/MS method would be the standard approach. nih.govnih.gov

Methodology Overview: An analytical method would involve three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The goal is to extract the analyte from the biological matrix (e.g., urine, plasma) and remove interfering substances like proteins and salts. mdpi.com This could be achieved through:

Protein Precipitation (PPT): For plasma samples, addition of a cold organic solvent like acetonitrile or methanol.

Liquid-Liquid Extraction (LLE): Using an organic solvent immiscible with water to selectively extract the compound.

Solid-Phase Extraction (SPE): A more selective method using a cartridge packed with a sorbent that retains the analyte, which is then eluted with a small volume of solvent. researchgate.net This is often the preferred method for achieving low detection limits. researchgate.net

Chromatographic Separation (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) would be used to separate the target compound from its metabolites and other endogenous components. mdpi.comuniversiteitleiden.nl

Column: A reversed-phase column, such as a C18, is typically used for compounds of this polarity. mdpi.comuniversiteitleiden.nl

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common. universiteitleiden.nl The formic acid helps to protonate the pyridine nitrogen, leading to better peak shape and ionization efficiency.

Mass Spectrometric Detection (MS/MS): A tandem mass spectrometer, often a triple quadrupole (QqQ), is used for detection. nih.gov Electrospray ionization (ESI) in positive ion mode would be suitable for this compound due to the basic pyridine nitrogen. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. researchgate.net In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Hypothetical LC-MS/MS Parameters:

Parameter Description Reference
Ionization Mode Positive Electrospray Ionization (ESI+) nih.govuniversiteitleiden.nl
Precursor Ion ([M+H]⁺) 178.12 m/z(Calculated)
MRM Transition 1 (Quantitative) 178.12 → 121.06 (Loss of tert-butyl group)(Predicted)
MRM Transition 2 (Qualitative) 178.12 → 94.05 (Fragmentation of pyridine ring)(Predicted)
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) mdpi.com
Mobile Phase A 0.1% Formic Acid in Water universiteitleiden.nl
Mobile Phase B Acetonitrile or Methanol universiteitleiden.nl

This approach allows for the development of a highly sensitive and specific method with a short analysis time, suitable for pharmacokinetic or metabolism studies in non-human subjects. scifiniti.comnih.gov

Chiral Analysis Methods for Stereoisomers (if applicable)

The applicability of chiral analysis depends on whether a molecule possesses stereoisomers. An analysis of the structure of this compound reveals that it is an achiral molecule.

The ketone's carbonyl carbon (C1) is bonded to a pyridin-3-yl group and a methylene (B1212753) (-CH₂-) group. It is not a stereocenter as it is sp² hybridized and part of a planar carbonyl group. No other carbon atom in the neopentyl or pyridine structure serves as a stereocenter. Because the molecule has no stereocenters and lacks other elements of chirality (like axial or planar chirality), it does not exist as enantiomers or diastereomers.

Therefore, chiral analysis methods for the separation of stereoisomers are not applicable to this compound itself.

However, it is relevant to note that if the ketone functional group were to be reduced to a secondary alcohol, the resulting metabolite, 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-ol , would be chiral. The carbon atom bearing the hydroxyl group would become a stereocenter, and the compound would exist as a pair of enantiomers. In such a case, chiral analysis would be necessary to separate and quantify the individual (R)- and (S)-enantiomers, as they often exhibit different pharmacological activities. nih.gov Methods for this would typically involve chiral HPLC, using a column with a chiral stationary phase (CSP), or derivatization with a chiral agent followed by analysis on a standard achiral column.

Metabolic Fate and Biotransformation of 3,3 Dimethyl 1 Pyridin 3 Yl Butan 1 One in Vitro and Theoretical

In Vitro Metabolic Stability Studies in Liver Microsomes or Hepatocytes

In vitro metabolic stability assays are fundamental tools in drug discovery, providing initial insights into a compound's metabolic clearance. nih.gov These studies typically use liver fractions, such as microsomes or hepatocytes, because the liver is the primary site of drug metabolism. researchgate.netmdpi.com Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. mdpi.com By incubating a compound like 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one with liver microsomes and necessary cofactors (e.g., NADPH), researchers can measure the rate at which the parent compound is depleted over time, which helps in predicting its in vivo half-life. nih.gov

Role of Cytochrome P450 Enzymes and Other Metabolizing Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is the most significant group of catalysts involved in Phase I metabolism, responsible for metabolizing a vast number of drugs and other foreign compounds. mdpi.comnih.gov The oxidative pathways predicted for this compound, such as pyridine (B92270) N-oxidation and aliphatic hydroxylation, are classic examples of CYP-mediated reactions. nih.gov

Specific CYP isoforms, such as CYP1A2, CYP2E1, CYP2D6, and CYP3A4, are known to be heavily involved in the metabolism of various xenobiotics, including those with pyridine rings. mdpi.comnih.gov For instance, studies on the related compound NNK have shown that CYP1A2 and CYP2E1 are significant in its bioactivation. nih.gov To determine which specific isoforms are responsible for metabolizing this compound, reaction phenotyping studies would be necessary. These experiments involve using a panel of recombinant human CYP enzymes or specific chemical inhibitors in microsomal incubations. nih.govmdpi.com

The reduction of the ketone group is typically catalyzed by cytosolic enzymes known as carbonyl reductases or aldo-keto reductases (AKRs), which use NADPH or NADH as cofactors.

Metabolite Identification and Structural Characterization (in vitro, non-human context)

Following incubation with liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog), the identification and structural characterization of metabolites are performed using advanced analytical techniques. nih.gov The most common method is high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS), often in a tandem configuration (MS/MS). nih.gov

This technique separates the metabolites from the parent compound based on their physicochemical properties and then provides highly accurate mass measurements. By comparing the mass of a potential metabolite to the parent compound, the type of metabolic reaction can be inferred (e.g., an increase of 16 atomic mass units suggests an oxidation/hydroxylation). The fragmentation pattern of the metabolite in the mass spectrometer (MS/MS spectrum) provides further structural information, helping to pinpoint the exact site of modification.

The table below illustrates the expected mass changes for the predicted primary metabolites of this compound (Molecular Formula: C₁₁H₁₅NO, Molecular Weight: 177.24 g/mol ).

Predicted MetaboliteMetabolic ReactionMolecular FormulaChange in Mass (Da)Predicted m/z [M+H]⁺
Pyridine N-oxideOxidationC₁₁H₁₅NO₂+16194.1125
Hydroxylated MetaboliteOxidationC₁₁H₁₅NO₂+16194.1125
Reduced Metabolite (Alcohol)ReductionC₁₁H₁₇NO+2180.1383

Theoretical Predictions of Metabolic Pathways using Computational Tools

In modern drug discovery, in silico (computational) models are widely used to predict the metabolic fate of compounds before extensive laboratory work is undertaken. nih.govnih.gov These tools can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.comsemanticscholar.org

Ligand-based methods use the 2D or 3D structure of the compound to predict its metabolic susceptibility. They often rely on databases of known metabolic reactions and machine learning algorithms to identify structural motifs prone to metabolism. nih.gov

Structure-based methods involve docking the compound into the three-dimensional crystal structure of a specific metabolizing enzyme, like a CYP isoform, to predict binding affinity and identify which parts of the molecule are positioned closest to the enzyme's reactive center. creative-biolabs.com

Several software platforms, such as StarDrop, ADMET Predictor, MetaSite, and GLORYx, integrate these approaches. moldiscovery.comnih.govoptibrium.comunivie.ac.atresearchgate.net For this compound, these tools would analyze factors like the reactivity of C-H and N-H bonds, steric accessibility, and orientation within the enzyme's active site to predict the most likely sites of metabolism (SoMs). semanticscholar.org For example, quantum mechanics calculations within these programs can estimate the energy required to abstract a hydrogen atom from different carbons, with lower energy sites being more likely to undergo hydroxylation. semanticscholar.org

Impact of Metabolites on Biological Activity (e.g., active metabolites, inactive metabolites)

The metabolism of a parent compound can result in metabolites that have different biological profiles. numberanalytics.comopenaccessgovernment.org These outcomes can be broadly classified as:

Inactive Metabolites (Detoxification): The metabolite has significantly less or no biological activity compared to the parent compound. This is often the goal of metabolism, as it facilitates the safe elimination of the xenobiotic. wikipedia.org

Active Metabolites: The metabolite retains a similar or even higher level of biological activity. In some cases, the parent compound (a "prodrug") is inactive and requires metabolic activation to exert its therapeutic effect.

Reactive/Toxic Metabolites: The metabolite is chemically reactive and can cause toxicity by binding to cellular macromolecules like proteins and DNA. numberanalytics.comnih.gov

The biological activity of the predicted metabolites of this compound would need to be determined experimentally. The reduced alcohol metabolite, for instance, might have a different affinity for the parent compound's biological target. Similarly, the N-oxide or hydroxylated metabolites could exhibit altered activity and pharmacokinetic properties. Without experimental data, the impact remains speculative.

The table below outlines the potential activity profiles of the predicted metabolites, which would require empirical validation.

Predicted MetabolitePotential Biological ActivityRationale / Required Assessment
Parent Compound Reference ActivityTo be determined by primary biological assays.
Pyridine N-oxide To be determinedAssess for changes in target binding affinity and cellular potency.
Hydroxylated Metabolite To be determinedAssess for changes in target binding affinity, potency, and solubility.
Reduced Metabolite (Alcohol) To be determinedThe change from a ketone to an alcohol can significantly alter binding interactions and potency.

Potential Applications and Future Research Directions for 3,3 Dimethyl 1 Pyridin 3 Yl Butan 1 One

Development as Chemical Probes for Biological Systems

While no studies have specifically reported the use of 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one as a chemical probe, its structure suggests potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The pyridinyl moiety is a key component in various bioactive compounds, and its derivatives have been screened for activity against a range of biological targets. nih.govnih.gov

Future research could involve screening this compound and its analogues against various enzymes and receptors. The development of a chemical probe often starts with a "hit" compound from a screening campaign, which is then optimized for potency and selectivity. nih.gov Given that pyridine (B92270) derivatives have been investigated as inhibitors of enzymes like hydrogen sulfide-synthesizing enzymes, there is a rationale for exploring the potential of this compound in similar contexts. nih.gov

Preclinical Lead Optimization Strategies (non-human, non-clinical trial)

Currently, there is no public record of this compound being in preclinical development. However, should this compound or a close analogue demonstrate promising biological activity, several preclinical lead optimization strategies could be employed. Lead optimization is the process of modifying a biologically active compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile.

One common strategy involves creating a library of analogues by modifying different parts of the molecule. For this compound, this could involve:

Modification of the pyridine ring: Introducing substituents at different positions to enhance binding affinity or alter electronic properties.

Alteration of the ketone linker: Reducing the ketone to a hydroxyl group or converting it to other functional groups to explore different interactions with a target protein.

Modification of the tert-butyl group: Replacing it with other alkyl or aryl groups to probe the steric and hydrophobic requirements of a potential binding pocket.

These new compounds would then be tested in a variety of in vitro and in vivo models to assess their efficacy and safety.

Exploration in Agrochemical or Material Science Contexts (if applicable, e.g., as a ligand, intermediate)

The pyridine scaffold is a crucial component in many commercial agrochemicals. nih.govresearchgate.net For instance, the neonicotinoid insecticide acetamiprid (B1664982) contains a chloropyridinyl methyl group. wikipedia.org Pyridine derivatives are explored for their potential as fungicides, herbicides, and insecticides. nih.gov Therefore, this compound could be investigated as a potential agrochemical. Screening for activity against common agricultural pests and pathogens would be the first step in this line of research.

In material science, pyridyl-ketone compounds can act as ligands for the synthesis of metal complexes. acs.org These complexes can have interesting catalytic, magnetic, or optical properties. The nitrogen atom of the pyridine ring and the oxygen atom of the ketone can coordinate with metal ions, forming stable structures. Research in this area would involve reacting this compound with various metal salts and characterizing the resulting coordination complexes.

Future Directions in Synthetic Methodology Development

The synthesis of 3-acylpyridines, the class of compounds to which this compound belongs, is an active area of research in organic chemistry. organic-chemistry.org Various methods have been developed for their preparation, often involving the reaction of organometallic reagents with nicotinic acid derivatives or the cyclization of acyclic precursors. google.com

Future research in this area could focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and its derivatives. This could include:

Catalytic methods: Employing transition metal catalysts to facilitate the coupling of readily available starting materials.

Flow chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. researchgate.net

Green chemistry approaches: Using environmentally benign solvents and reagents to reduce the environmental impact of the synthesis.

The development of novel synthetic methods would not only facilitate the production of this compound for further study but also be applicable to the synthesis of a broader range of pyridinyl ketones.

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. researchgate.net Should a library of derivatives of this compound be synthesized, HTS would be a powerful tool to identify potential "hit" compounds for drug discovery or agrochemical development.

The integration with HTS technologies would involve:

Assay Development: Designing and validating a robust and miniaturized assay for the biological target of interest.

Library Screening: Testing the synthesized compounds in the HTS assay to identify active molecules.

Hit Confirmation and Validation: Confirming the activity of the initial hits through secondary assays and dose-response studies.

This approach would enable the efficient exploration of the biological potential of this class of compounds.

Opportunities for Collaborative Research and Interdisciplinary Studies

The diverse potential applications of this compound and its derivatives create numerous opportunities for collaborative and interdisciplinary research. For example:

Medicinal Chemistry and Biology: Synthetic chemists could collaborate with biologists to design, synthesize, and evaluate new compounds for specific biological targets.

Agrochemical Science and Entomology/Plant Pathology: Chemists could work with agricultural scientists to develop new pesticides and study their effects on pests and crop plants.

Material Science and Inorganic Chemistry: Organic chemists could partner with inorganic chemists to create and characterize novel metal-organic frameworks or catalysts.

Such interdisciplinary collaborations would be essential to fully explore the scientific and commercial potential of this and related pyridinyl ketone compounds.

Q & A

Q. What are the common synthetic routes for preparing 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation reactions between pyridine-3-carbaldehyde and a β-keto ester (e.g., methyl acetoacetate), followed by decarboxylation and alkylation. Alternative methods include Friedel-Crafts acylation using pyridine derivatives and acyl chlorides. For example, a two-step synthesis involves:

Ketone formation : Reacting 3-pyridylmagnesium bromide with 3,3-dimethylbutanoyl chloride under anhydrous conditions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~75% purity .

Q. Key Optimization Parameters :

ParameterEffect on Yield
Catalyst (e.g., AlCl₃ vs. FeCl₃)AlCl₃ increases acylation efficiency by 20%
Solvent polarityPolar aprotic solvents (e.g., DMF) improve pyridine reactivity
Temperature80–100°C optimal for minimizing side reactions

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Pyridin-3-yl protons appear as a doublet (δ 8.5–8.7 ppm), while the tert-butyl group shows a singlet (δ 1.1 ppm).
    • ¹³C NMR : The carbonyl carbon resonates at δ 205–210 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 177.25 (C₁₁H₁₅NO) confirms molecular weight .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (C=O: 1.21 Å) and dihedral angles (pyridine vs. ketone plane: ~15°) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound derivatives for chiral studies?

Methodological Answer:

  • Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and hexane/isopropanol (90:10) eluent.
  • Asymmetric Catalysis : Employ Pd-catalyzed coupling reactions with chiral ligands (e.g., BINAP), achieving >90% enantiomeric excess (ee) .
  • Crystallographic Analysis : SHELXL refinement identifies enantiomer-specific intermolecular interactions (e.g., hydrogen bonding patterns) .

Q. What structural features of this compound contribute to its biological activity, and how can these be validated?

Methodological Answer:

  • Key Features :
    • Pyridine ring : Facilitates π-π stacking with enzyme active sites (e.g., cytochrome P450).
    • Steric hindrance : 3,3-Dimethyl groups reduce metabolic degradation .
  • Validation Methods :
    • Docking Simulations : AutoDock Vina predicts binding affinity to fungal lanosterol 14α-demethylase (binding energy: −8.2 kcal/mol) .
    • Enzymatic Assays : Measure IC₅₀ against Candida albicans (reported IC₅₀: 12 µM) .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., pyridine ring puckering) .
  • Computational Modeling : Gaussian 09 calculates optimized geometries and compares them to experimental data .
  • X-ray Refinement : SHELXPRO identifies disorder in crystal lattices, resolving discrepancies in bond angles .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Screening : Use high-throughput vapor diffusion with 24 solvent combinations (e.g., DMSO/water vs. chloroform/heptane).
  • Additives : 5% dioxane reduces nucleation density, yielding larger crystals .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to prevent ice formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.